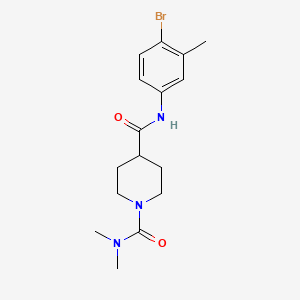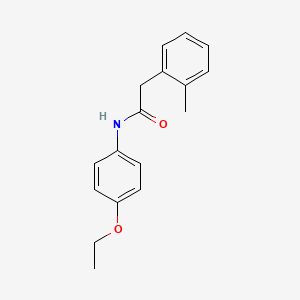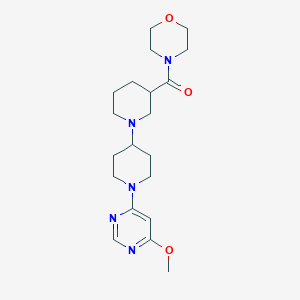![molecular formula C18H20ClN3O B5324966 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5324966.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide, also known as Trazodone, is a pharmaceutical drug that belongs to the class of antidepressants. It is used to treat major depressive disorder, anxiety disorders, and insomnia. Trazodone is a unique antidepressant that has a complex mechanism of action.
作用机制
The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide is not fully understood. It is believed to work by increasing the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation. This compound inhibits the reuptake of serotonin, which increases its availability in the brain. This compound also acts as an antagonist at the 5-HT2A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It increases the levels of serotonin in the brain, which can improve mood and reduce anxiety. This compound also has sedative properties, which can help with insomnia. It has been shown to decrease REM sleep and increase slow-wave sleep, which may contribute to its sleep-promoting effects.
实验室实验的优点和局限性
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, this compound does have some limitations. It has a complex mechanism of action, which can make it difficult to study. It also has sedative properties, which can make it difficult to distinguish between its effects on mood and its effects on sleep.
未来方向
There are several future directions for 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide research. One area of research is the development of more selective serotonin reuptake inhibitors (SSRIs) that target specific serotonin receptors. Another area of research is the development of new antidepressants that have fewer side effects than current medications. This compound has also been investigated for its potential use in the treatment of other disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique antidepressant that has a complex mechanism of action. It has been extensively studied for its antidepressant, anxiolytic, and sleep-promoting effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of more selective SSRIs and the investigation of its potential use in other disorders.
合成方法
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide is synthesized by the reaction of 1-(3-chlorophenyl)piperazine with phenylacetyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol. The resulting product is purified by recrystallization to obtain pure this compound.
科学研究应用
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its antidepressant and anxiolytic effects. It has also been investigated for its sleep-promoting properties. This compound has been found to be effective in treating depression and anxiety in both adults and children. It has also been used to treat insomnia in patients with depression. This compound has been shown to improve sleep quality and reduce the time it takes to fall asleep.
属性
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJIRXINPMBLOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,2-diol](/img/structure/B5324923.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)


![methyl 3-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B5324944.png)
![methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate](/img/structure/B5324948.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenylpyrimidin-2-amine](/img/structure/B5324955.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B5324956.png)
